molecular formula C10H8N2O2 B1430879 Methyl quinazoline-6-carboxylate CAS No. 1234616-24-0

Methyl quinazoline-6-carboxylate

Cat. No.: B1430879
CAS No.: 1234616-24-0
M. Wt: 188.18 g/mol
InChI Key: FIDDZFIGUIOGRU-UHFFFAOYSA-N
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Description

Methyl quinazoline-6-carboxylate is a heterocyclic compound that belongs to the quinazoline family Quinazolines are known for their diverse biological activities and are widely studied in medicinal chemistry

Mechanism of Action

Biochemical Analysis

Biochemical Properties

Methyl Quinazoline-6-carboxylate, like other quinazoline derivatives, is likely to interact with various enzymes, proteins, and other biomoleculesQuinazolines are known to exhibit a wide range of activities, including anticancer, antihypertensive, antimicrobial, antifungal, antibacterial, analgesic, anti-inflammatory, antituberculosis, and antimalarial activity . These activities suggest that this compound may interact with a variety of biochemical pathways and targets.

Cellular Effects

Quinazoline derivatives have been shown to have potent effects on various types of cells . For instance, certain quinazoline derivatives have demonstrated anti-proliferative activity against human cancer cell lines . It’s plausible that this compound could influence cell function, potentially impacting cell signaling pathways, gene expression, and cellular metabolism.

Molecular Mechanism

Quinazoline derivatives are known to exert their effects at the molecular level through various mechanisms, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .

Preparation Methods

Synthetic Routes and Reaction Conditions

Methyl quinazoline-6-carboxylate can be synthesized through several methods. One common approach involves the condensation of anthranilic acid with formamide, followed by cyclization and esterification. The reaction typically requires heating under reflux conditions and the use of a suitable catalyst, such as polyphosphoric acid or sulfuric acid.

Another method involves the reaction of 2-aminobenzamide with methyl chloroformate in the presence of a base, such as triethylamine. This reaction proceeds through the formation of an intermediate, which then undergoes cyclization to form this compound.

Industrial Production Methods

In industrial settings, the production of this compound often involves large-scale batch or continuous processes. The choice of method depends on factors such as cost, yield, and environmental considerations. Catalysts and solvents are carefully selected to optimize the reaction conditions and minimize waste.

Chemical Reactions Analysis

Types of Reactions

Methyl quinazoline-6-carboxylate undergoes various chemical reactions, including:

    Oxidation: It can be oxidized to form quinazoline-6-carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction of this compound can yield quinazoline-6-carboxylate using reducing agents like lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the ester group is replaced by other functional groups, such as amines or alcohols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines or alcohols in the presence of a base like sodium hydroxide.

Major Products Formed

    Oxidation: Quinazoline-6-carboxylic acid.

    Reduction: Quinazoline-6-carboxylate.

    Substitution: Various substituted quinazoline derivatives, depending on the nucleophile used.

Scientific Research Applications

Methyl quinazoline-6-carboxylate has numerous applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex quinazoline derivatives.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: this compound derivatives are investigated for their potential as therapeutic agents in treating various diseases.

    Industry: It is used in the development of new materials and as a precursor in the synthesis of dyes and pigments.

Comparison with Similar Compounds

Similar Compounds

    Quinazoline-6-carboxylic acid: Similar structure but lacks the methyl ester group.

    Quinazoline-2,4-diamine: Contains additional amino groups, leading to different biological activities.

    Quinazoline-4-one: Contains a carbonyl group at the 4-position, altering its reactivity and biological properties.

Uniqueness

Methyl quinazoline-6-carboxylate is unique due to its specific ester functional group, which can be easily modified to create a wide range of derivatives. This versatility makes it a valuable compound in medicinal chemistry and organic synthesis.

Properties

IUPAC Name

methyl quinazoline-6-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8N2O2/c1-14-10(13)7-2-3-9-8(4-7)5-11-6-12-9/h2-6H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FIDDZFIGUIOGRU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC2=CN=CN=C2C=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID401303924
Record name Methyl 6-quinazolinecarboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401303924
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

188.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1234616-24-0
Record name Methyl 6-quinazolinecarboxylate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1234616-24-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Methyl 6-quinazolinecarboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401303924
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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